3-Dehydroquinic acid

Description

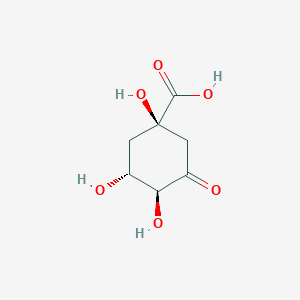

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWZWGZRAXUBK-SYTVJDICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909453 | |

| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydroquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10534-44-8 | |

| Record name | 3-Dehydroquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dehydroquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEHYDROQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Dehydroquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Aromaticity: A Technical Guide to the 3-Dehydroquinic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3-dehydroquinic acid biosynthesis pathway, a critical juncture in the shikimate pathway responsible for the production of aromatic amino acids and other essential metabolites in plants, bacteria, fungi, and apicomplexan parasites. The absence of this pathway in mammals makes its constituent enzymes prime targets for the development of novel antimicrobial agents, herbicides, and other therapeutics.

Introduction to the this compound Biosynthesis Pathway

The formation of this compound (DHQ) is the second committed step in the shikimate pathway, a seven-enzyme metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. This pathway is also a source for a wide array of other essential molecules, including folate, ubiquinone, and many secondary metabolites.[1]

The biosynthesis of DHQ involves two key enzymatic steps:

-

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase (DHQS) : This enzyme catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-dehydroquinate (DHQ). This complex reaction involves an intramolecular cyclization and the elimination of inorganic phosphate.[2]

-

3-Dehydroquinate dehydratase (DHQD) : This enzyme catalyzes the subsequent dehydration of DHQ to form 3-dehydroshikimate (DHS).[1]

The tight regulation and essential nature of these enzymes make them focal points for research and drug development.

Enzymology and Kinetics

The efficiency and substrate affinity of the enzymes in the this compound biosynthesis pathway have been characterized in a variety of organisms. This section provides a summary of the key kinetic parameters.

3-Dehydroquinate Synthase (DHQS)

3-Dehydroquinate synthase (EC 4.2.3.4) is a metalloenzyme that typically requires NAD+ and a divalent cation, most commonly Co2+ or Zn2+, for its activity.[2][3] The kinetic parameters of DHQS vary across different species.

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal Temperature (°C) | Optimal pH |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | 60 | 6.8 |

| Mycobacterium tuberculosis H37Rv | DAHP | 3 (approx.) | 0.63 | - | - |

| Anabaena variabilis | DAHP | 1.8 | - | - | - |

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS) from Various Organisms.

3-Dehydroquinate Dehydratase (DHQD)

3-Dehydroquinate dehydratase (EC 4.2.1.10) exists in two distinct types, Type I and Type II, which differ in their structure and reaction mechanism. Type I DHQDs are typically found in the biosynthetic shikimate pathway, while Type II enzymes are often associated with the catabolic quinate pathway but are also found in the shikimate pathway of some bacteria.[1]

| Organism | Enzyme Type | K_m_ (µM) | k_cat_ (s⁻¹) |

| Enterococcus faecalis | Type I | 65 | 110 |

| Escherichia coli | Type I | - | - |

| Salmonella typhi | Type I | - | - |

| Streptococcus pneumoniae | Type I | - | - |

Table 2: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratase (DHQD) from Various Bacteria. [4]

Signaling Pathways and Regulatory Mechanisms

The overall flux through the shikimate pathway is primarily regulated at its first step, the synthesis of DAHP, which is catalyzed by DAHP synthase (DHS). This initial enzyme is often subject to feedback inhibition by the aromatic amino acids.[5] While there is limited evidence for direct allosteric regulation of 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD) by downstream products, their activity is intrinsically linked to the availability of their substrates, which are controlled by the upstream regulatory mechanisms.

The following diagram illustrates the position of DHQS and DHQD within the initial steps of the shikimate pathway and the primary point of regulation.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes in the this compound biosynthesis pathway.

Expression and Purification of Recombinant 3-Dehydroquinate Synthase (DHQS)

This protocol is adapted for the expression of DHQS in Escherichia coli.

Workflow Diagram:

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for DHQS.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 16-25°C) overnight.

-

Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Purify the soluble DHQS from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography, followed by size-exclusion chromatography for higher purity.

-

Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE.

3-Dehydroquinate Synthase (DHQS) Activity Assay (Coupled Spectrophotometric Assay)

The activity of DHQS is typically measured using a coupled assay with an excess of 3-dehydroquinate dehydratase (DHQD). The formation of 3-dehydroshikimate is monitored by the increase in absorbance at 234 nm.[6]

Reaction Scheme:

DAHP --(DHQS)--> DHQ --(DHQD)--> 3-Dehydroshikimate + H₂O

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

-

Coupling Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)

-

Cofactors: NAD⁺ and CoCl₂

-

Enzyme: Purified 3-dehydroquinate synthase (DHQS)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

-

Add the substrate DAHP to the reaction mixture.

-

Initiate the reaction by adding a known amount of DHQS.

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).

Expression and Purification of Recombinant 3-Dehydroquinate Dehydratase (DHQD)

The protocol for expressing and purifying DHQD is similar to that for DHQS, with adjustments made based on the specific properties of the DHQD being studied.

3-Dehydroquinate Dehydratase (DHQD) Activity Assay (Coupled Spectrophotometric Assay)

The activity of DHQD can be determined by monitoring the formation of 3-dehydroshikimate from DHQ.[4]

Reaction Scheme:

3-Dehydroquinate --(DHQD)--> 3-Dehydroshikimate + H₂O

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Substrate: 3-dehydroquinate (DHQ)

-

Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrate DHQ.

-

Initiate the reaction by adding a known amount of DHQD.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate.

Inhibitors of the this compound Biosynthesis Pathway

The essential nature of DHQS and DHQD in many pathogens and plants makes them attractive targets for the development of inhibitors.

Inhibitors of 3-Dehydroquinate Synthase (DHQS)

A number of competitive inhibitors of DHQS have been developed, often as substrate analogs.

| Inhibitor | Type | K_i_ or IC_50_ |

| 7-Deoxysedoheptulose (7dSh) | Competitive | K_i_ = 17.6 µM |

| IMB-T130 | Selective | IC_50_ = 0.87 µg/mL |

Table 3: Examples of 3-Dehydroquinate Synthase (DHQS) Inhibitors. [3][7]

Inhibitors of 3-Dehydroquinate Dehydratase (DHQD)

Both natural and synthetic compounds have been identified as inhibitors of DHQD.

| Inhibitor | Type |

| Polyketides (e.g., flavonoids) | - |

| Quinic acid derivatives | Competitive |

Table 4: Examples of 3-Dehydroquinate Dehydratase (DHQD) Inhibitors.

The following diagram illustrates the logical relationship of enzyme inhibition.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a validated and promising area for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the structure, function, and regulation of 3-dehydroquinate synthase and 3-dehydroquinate dehydratase is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on high-throughput screening for novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide lead optimization, and the exploration of combination therapies that target multiple enzymes in the shikimate pathway. The continued investigation of this core metabolic pathway holds significant potential for addressing critical challenges in medicine and agriculture.

References

- 1. ECMDB: 3-dehydroquinate dehydratase (P05194) [ecmdb.ca]

- 2. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 3. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is allosteric regulation? Exploring the exceptions that prove the rule! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric regulation - Wikipedia [en.wikipedia.org]

The Pivotal Role of 3-Dehydroquinic Acid in the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants, presents a rich landscape for scientific inquiry and therapeutic intervention. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents and herbicides. At the heart of this pathway lies 3-dehydroquinic acid (DHQ), the first carbocyclic intermediate, whose formation and subsequent conversion are critical for the downstream synthesis of vital aromatic compounds. This technical guide provides an in-depth exploration of the role of DHQ, focusing on the enzymatic reactions that govern its fate, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes.

The Synthesis and Conversion of this compound

The journey to aromatic amino acids begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). The second and third steps of the shikimate pathway are dedicated to the synthesis and subsequent dehydration of this compound.

Synthesis of this compound

This compound is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS) . This intricate enzymatic reaction involves an oxidation, a β-elimination of phosphate, a reduction, and an intramolecular aldol condensation to form the carbocyclic ring of DHQ.[1] The reaction requires NAD+ as a cofactor.

Conversion to 3-Dehydroshikimate

The newly formed this compound is then converted to 3-dehydroshikimate (DHS) through a dehydration reaction catalyzed by 3-dehydroquinate dehydratase (DHQD) , also known as 3-dehydroquinase.[2] This reaction introduces the first double bond into the six-membered ring. Two distinct types of DHQD have been identified, Type I and Type II, which differ in their structure and catalytic mechanism.[2]

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions involving this compound is crucial for the overall flux through the shikimate pathway. The following tables summarize key kinetic parameters for 3-dehydroquinate synthase and 3-dehydroquinate dehydratase from various organisms.

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [3] |

Table 2: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

| Organism | Type | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (L/µmol/s) | Reference |

| Acidobacterium capsulatum | II | 129.5 | 11.2 | 0.09 | [4] |

| Arthrobacter crystallopoietes | II | 448.5 | 136.1 | 0.30 | [4] |

| Comamonas testosteroni | II | 37.2 | 1.2 | 0.03 | [4] |

| Escherichia coli | I | - | - | - | [2] |

| Salmonella typhi | I | 24 | 1.1 | 0.046 | [5] |

| Streptomyces acidiscabies | II | 63.8 | 211.8 | 3.32 | [4] |

| (and 32 other organisms) | I & II | (Varies) | (Varies) | (Varies) | [4] |

Note: The comprehensive data for 32 other organisms can be found in the cited reference. This table provides a selection to illustrate the diversity.

Experimental Protocols

Accurate measurement of the enzymatic activities of DHQS and DHQD is fundamental to studying the shikimate pathway. The following are detailed methodologies for these key experiments.

Assay for 3-Dehydroquinate Synthase (DHQS) Activity

A continuous spectrophotometric enzyme-coupled assay is a reliable method for determining DHQS activity.[3] This assay links the production of DHQ to the activity of an excess of 3-dehydroquinase (DHQase), which converts DHQ to 3-dehydroshikimate (DHS). The formation of DHS can be monitored by the increase in absorbance at 234 nm.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) solution

-

NAD+ solution

-

Cobalt chloride (CoCl₂) solution

-

Purified 3-dehydroquinase (DHQase)

-

Purified 3-dehydroquinate synthase (DHQS)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, and CoCl₂.

-

Add a saturating concentration of purified DHQase to the reaction mixture.

-

Initiate the reaction by adding a known concentration of the substrate, DAHP.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or the optimal temperature for the enzyme).

-

Start the reaction by adding a small volume of the purified DHQS enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 234 nm over time.

-

The initial linear rate of the reaction (ΔA₂₃₄/min) is used to calculate the enzyme activity. The molar extinction coefficient for DHS at 234 nm is approximately 1.2 x 10⁴ M⁻¹cm⁻¹.[3]

Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity

The activity of DHQD can be determined by directly measuring the formation of 3-dehydroshikimate from 3-dehydroquinate. This can be achieved through a continuous spectrophotometric assay or by a discontinuous method followed by HPLC analysis.

Continuous Spectrophotometric Assay: This method is similar to the coupled assay for DHQS but directly measures the conversion of DHQ to DHS.

Materials:

-

Buffer solution (e.g., 100 mM BTP-HCl, pH 7.5)[6]

-

This compound (DHQ) solution

-

Purified 3-dehydroquinate dehydratase (DHQD)

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer solution.

-

Add a known concentration of the substrate, DHQ.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).[6]

-

Initiate the reaction by adding a small volume of the purified DHQD enzyme solution.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the initial linear rate and the molar extinction coefficient of DHS.

Discontinuous HPLC Assay: This method is useful for confirming the identity of the product and for situations where a continuous assay is not feasible.

Materials:

-

Same as the continuous assay, plus:

-

Quenching solution (e.g., 2.3 M HCl)[6]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

-

Set up the enzymatic reaction as described for the continuous assay in appropriate tubes.

-

At specific time intervals, stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC, monitoring at 234 nm to quantify the amount of DHS produced.

-

Enzyme activity is calculated from the amount of product formed over time.

Visualizing the Core Pathway and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the central role of this compound and associated experimental workflows.

Conclusion

This compound stands as a central molecule in the shikimate pathway, with its synthesis and conversion meticulously controlled by the enzymes 3-dehydroquinate synthase and 3-dehydroquinate dehydratase. A thorough understanding of these enzymes, their kinetics, and the methods to study them is paramount for researchers in microbiology, plant science, and drug development. The data and protocols presented here offer a solid foundation for further investigation into this vital metabolic route, paving the way for the discovery of new therapeutic agents and a deeper comprehension of microbial and plant physiology.

References

- 1. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 2. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]

- 3. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Dehydroquinate Dehydratase Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics of 3-dehydroquinate dehydratase (DHQD), a crucial enzyme in the shikimate pathway. Given the absence of this pathway in mammals, DHQD presents a promising target for the development of novel antimicrobial agents and herbicides. This document delves into the two distinct types of DHQD, their reaction mechanisms, kinetic parameters, and detailed experimental protocols for their study.

Introduction to 3-Dehydroquinate Dehydratase

3-Dehydroquinate dehydratase (EC 4.2.1.10) catalyzes the third step in the shikimate pathway: the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, plants, and some protozoans.[1][3] Notably, the shikimate pathway is absent in animals, making its enzymes attractive targets for the development of selective inhibitors.[1]

Two distinct classes of DHQD, Type I and Type II, have been identified. These two types are evolutionarily unrelated, possess different protein structures, and employ distinct catalytic mechanisms to achieve the same overall reaction.[4]

-

Type I DHQD: Found in fungi, plants, and some bacteria, Type I DHQD catalyzes the cis-dehydration of 3-dehydroquinate.[4][5] The reaction proceeds through a covalent imine intermediate formed with a conserved lysine residue in the active site.[5][6] These enzymes are generally heat-labile and exhibit Michaelis constants (Km) in the low micromolar range.

-

Type II DHQD: Present in the quinate metabolic pathway of fungi and the shikimate pathway of most bacteria, Type II DHQD catalyzes the trans-dehydration of its substrate.[4][7] This mechanism involves an enolate intermediate and does not form a covalent bond with the substrate.[1][7] Type II enzymes are typically heat-stable and have Km values that are one to two orders of magnitude higher than their Type I counterparts.[2]

Signaling and Metabolic Pathway

DHQD is a key enzyme in the shikimate pathway, which channels metabolites from central carbon metabolism towards the synthesis of aromatic compounds. The pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).

Enzyme Kinetics and Parameters

The catalytic efficiency of DHQD is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Quantitative Kinetic Data

The following tables summarize the kinetic parameters for Type I and Type II 3-dehydroquinate dehydratases from various organisms.

Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratase

| Organism | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |

| Methicillin-Resistant Staphylococcus aureus | 54 | 48.5 | 107.7 | 0.9 |

| Enterococcus faecalis | 65 | 110 | - | 1.7 |

| Clostridium difficile | - | - | - | - |

Data sourced from references[8].

Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratase

| Organism | Km (µM) | kcat (s-1) | Vmax (µM/s) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |

| Corynebacterium glutamicum | 348.20 | 150.19 | 3.00 | 0.43 |

| Streptomyces coelicolor | - | - | - | - |

| Mycobacterium tuberculosis | - | - | - | - |

Data sourced from references[9]. Note: Vmax for C. glutamicum was reported in µM/s.

Reaction Mechanisms

The distinct catalytic mechanisms of Type I and Type II DHQD are detailed below and illustrated in the subsequent diagrams.

Type I DHQD: Covalent Catalysis

The mechanism of Type I DHQD involves the formation of a Schiff base intermediate.[5]

-

Schiff Base Formation: A catalytic lysine residue attacks the carbonyl group of 3-dehydroquinate to form a carbinolamine intermediate.

-

Dehydration: The carbinolamine dehydrates to form a protonated Schiff base (imine).

-

cis-Elimination: A general base in the active site abstracts a proton from the C2 position, leading to the cis-elimination of the C1 hydroxyl group and the formation of a double bond.

-

Hydrolysis: The resulting enamine Schiff base is hydrolyzed to release 3-dehydroshikimate and regenerate the free enzyme.

Type II DHQD: Non-covalent Catalysis

The mechanism of Type II DHQD proceeds through an enolate intermediate without the formation of a covalent enzyme-substrate bond.[7]

-

Proton Abstraction: A general base in the active site, typically a tyrosine residue, abstracts the pro-S proton from the C2 position of 3-dehydroquinate.[7]

-

Enolate Formation: This proton abstraction leads to the formation of an enolate intermediate, which is stabilized by nearby residues.

-

trans-Elimination: The enolate intermediate facilitates the trans-elimination of the C1 hydroxyl group, which is protonated by a general acid, resulting in the formation of 3-dehydroshikimate.[7]

-

Product Release: The product, 3-dehydroshikimate, is released from the active site.

Experimental Protocols

Accurate determination of DHQD kinetic parameters requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for protein purification and enzyme activity assays.

Recombinant Protein Expression and Purification

This protocol is a generalized procedure for the expression and purification of His-tagged DHQD from E. coli.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DHQD gene fused to a polyhistidine tag (e.g., pET vector).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.[3]

-

Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to incubate at a lower temperature (e.g., 16-25°C) overnight.[3][10]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0).[11] Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 30 minutes at 4°C to pellet cell debris.[11]

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[11]

-

Elution: Elute the His-tagged DHQD from the column using a lysis buffer containing a high concentration of imidazole (e.g., 300 mM).[11]

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.[11]

-

Concentration and Storage: Concentrate the purified protein using ultrafiltration and store at -80°C in a buffer containing glycerol (e.g., 50%).[12]

Enzyme Activity Assays

The activity of DHQD can be determined using a direct spectrophotometric assay or a coupled enzyme assay.

This assay directly measures the formation of the product, 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.[9]

Materials:

-

Purified DHQD enzyme

-

3-dehydroquinate (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of 3-dehydroquinate (typically ranging from 0.25 to 10 times the expected Km).[9]

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small, known amount of the purified DHQD enzyme to the reaction mixture.

-

Immediately monitor the increase in absorbance at 234 nm over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the concentration of 3-dehydroshikimate formed using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for 3-dehydroshikimate at 234 nm is 1.2 x 104 M-1cm-1.[9]

-

Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

This assay is useful when direct measurement of the product is not feasible or when studying the preceding enzyme in the pathway, DHQ synthase. The formation of 3-dehydroshikimate is coupled to its reduction by shikimate dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.

Materials:

-

Purified DHQD enzyme

-

Purified shikimate dehydrogenase (in excess)

-

3-dehydroquinate (substrate)

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a saturating concentration of NADPH, an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.

-

Equilibrate the reaction mixture to the desired temperature.

-

Initiate the reaction by adding a known amount of the purified DHQD enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption using the Beer-Lambert law, with the molar extinction coefficient for NADPH at 340 nm being 6220 M-1cm-1.

-

The rate of NADPH consumption is directly proportional to the rate of 3-dehydroshikimate formation by DHQD.

-

Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

3-dehydroquinate dehydratase is a well-characterized enzyme with two distinct evolutionary lineages that have converged on the same catalytic function. The differences in their structure, mechanism, and kinetic properties provide a rich area for further research and a solid foundation for the development of targeted inhibitors. The detailed protocols and compiled kinetic data in this guide are intended to facilitate further investigation into this important enzyme and its role in microbial and plant metabolism, ultimately aiding in the discovery of new antimicrobial agents and herbicides.

References

- 1. gonzalezbello.com [gonzalezbello.com]

- 2. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]

- 3. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Insights into the Mechanism of Type I Dehydroquinate Dehydratases from Structures of Reaction Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

The Discovery and History of 3-Dehydroquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydroquinic acid (DHQ) is a pivotal carbocyclic intermediate in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids in a vast array of organisms, including bacteria, archaea, fungi, algae, and plants. Its discovery and the subsequent elucidation of its role were fundamental to understanding aromatic biosynthesis. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, the enzymes responsible for its synthesis and conversion, and the methodologies used for its study.

Introduction: The Quest for Aromatic Amino Acid Precursors

The early 20th century saw significant advances in the understanding of metabolic pathways. However, the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—remained a black box. It was known that these essential compounds were synthesized by microorganisms and plants but not by animals. This metabolic divergence presented a tantalizing target for the development of antimicrobial agents and herbicides. The journey to uncover the intermediates in this pathway was a multi-decade endeavor, culminating in the elucidation of the shikimate pathway, with this compound as one of its central players.

The Discovery of this compound: A Historical Perspective

The discovery of this compound is intrinsically linked to the broader effort to unravel the shikimate pathway. The pioneering work of Bernhard Davis and David Sprinson in the mid-20th century was instrumental in identifying the key intermediates.

Using mutant strains of Escherichia coli that were unable to synthesize aromatic amino acids, Davis and his colleagues were able to identify compounds that accumulated in the culture medium, which were presumed to be precursors in the blocked metabolic pathway. One such accumulated compound was identified as shikimic acid.

Further research by Sprinson and his group, employing isotopic labeling studies, helped to piece together the sequence of reactions. The direct precursor to 3-dehydroshikimic acid was isolated and identified as this compound. This discovery was a critical step in confirming the cyclic nature of the early part of the pathway. While a specific singular publication detailing the "discovery" of this compound is not readily apparent, its identification emerged from a series of papers in the early 1950s that collectively elucidated the intermediates of the shikimate pathway.

The Role of this compound in the Shikimate Pathway

This compound is the second intermediate in the seven-step shikimate pathway. It is formed from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and is subsequently converted to 3-dehydroshikimate.

Enzymatic Synthesis: 3-Dehydroquinate Synthase (DHQS)

The formation of this compound is catalyzed by the enzyme 3-dehydroquinate synthase (DHQS) . This remarkable enzyme facilitates a complex intramolecular cyclization of DAHP. The reaction requires NAD+ as a cofactor for a transient oxidation step.

Enzymatic Conversion: 3-Dehydroquinate Dehydratase (DHQD)

This compound is then dehydrated by 3-dehydroquinate dehydratase (DHQD) to form 3-dehydroshikimate. This elimination reaction sets the stage for the subsequent reduction to shikimate.

Quantitative Data

The enzymes responsible for the synthesis and degradation of this compound have been characterized from a multitude of organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Reference |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | - | [1] |

| Neurospora crassa (AROM protein) | DAHP | 2.2 | 8 | - | [2] |

| Neurospora crassa (AROM protein) | NAD+ | 3 | - | - | [2] |

Table 2: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/L/s) | Reference |

| Corynebacterium testosteroni | 3-Dehydroquinate | 37.2 | - | - | [3] |

| Arthrobacter crystallopoietes | 3-Dehydroquinate | 448.5 | - | 66.7 | [3] |

Experimental Protocols

The study of this compound and its associated enzymes relies on specific experimental methodologies.

Enzymatic Synthesis of this compound

A common method for the laboratory-scale production of this compound involves the enzymatic conversion of DAHP using purified 3-dehydroquinate synthase.

Protocol:

-

Prepare a reaction mixture containing DAHP, NAD+, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Add purified 3-dehydroquinate synthase to initiate the reaction.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C for E. coli DHQS).

-

Monitor the reaction progress by measuring the decrease in DAHP or the formation of this compound.

-

Terminate the reaction by heat inactivation or the addition of acid.

-

Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography.

Spectrophotometric Assay for 3-Dehydroquinate Synthase Activity

The activity of 3-dehydroquinate synthase can be measured using a coupled-enzyme assay.

Protocol:

-

Prepare a reaction mixture containing DAHP, NAD+, a suitable buffer, and an excess of 3-dehydroquinate dehydratase.

-

Initiate the reaction by adding the 3-dehydroquinate synthase sample.

-

The 3-dehydroquinate produced by DHQS is immediately converted to 3-dehydroshikimate by the coupling enzyme, DHQD.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (ε = 12,000 M⁻¹cm⁻¹).

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Spectrophotometric Assay for 3-Dehydroquinate Dehydratase Activity

The activity of 3-dehydroquinate dehydratase can be directly measured by monitoring the formation of its product.

Protocol:

-

Prepare a reaction mixture containing this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Initiate the reaction by adding the 3-dehydroquinate dehydratase sample.

-

Monitor the increase in absorbance at 234 nm, corresponding to the formation of 3-dehydroshikimate.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Purification of 3-Dehydroquinate Synthase from E. coli

A general procedure for the purification of recombinant 3-dehydroquinate synthase is outlined below.

Protocol:

-

Cell Lysis: Resuspend E. coli cells overexpressing the DHQS gene in a lysis buffer and disrupt the cells by sonication or high-pressure homogenization.

-

Centrifugation: Clarify the cell lysate by centrifugation to remove cell debris.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the supernatant to a suitable affinity column (e.g., Ni-NTA agarose). Wash the column and elute the protein with an appropriate elution buffer (e.g., containing imidazole).

-

Ion-Exchange Chromatography: As an alternative or additional step, perform ion-exchange chromatography to further purify the protein based on its charge.

-

Size-Exclusion Chromatography: For a final polishing step, use size-exclusion chromatography to separate the protein based on its size and to remove any remaining contaminants.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Visualizations

The Shikimate Pathway

Caption: The Shikimate Pathway highlighting this compound.

Experimental Workflow for DHQS Activity Assay

Caption: Workflow for the coupled spectrophotometric assay of DHQS.

Conclusion

The discovery of this compound and the elucidation of its role in the shikimate pathway represent a landmark achievement in metabolic biochemistry. This knowledge has not only provided fundamental insights into the biosynthesis of essential aromatic compounds but has also paved the way for the development of targeted herbicides and antimicrobial agents. The ongoing study of the enzymes that metabolize this compound continues to be a vibrant area of research, with implications for synthetic biology, drug discovery, and a deeper understanding of the intricate web of life's chemical reactions.

References

chemical properties and structure of 3-dehydroquinic acid

An In-depth Technical Guide to 3-Dehydroquinic Acid: Chemical Properties and Structure

Introduction

This compound (3-DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2][3] Its significance is underscored by the absence of this pathway in mammals, making the enzymes that metabolize 3-DHQ potential targets for the development of novel antimicrobial agents and herbicides.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and biochemical relevance of this compound, tailored for researchers and drug development professionals.

Chemical Properties

This compound is a water-soluble, white to off-white crystalline solid, reflecting its polar nature due to multiple hydrophilic functional groups.[6] Its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₆ | [7][8][9][10] |

| Molecular Weight | 190.15 g/mol | [7][8][9][10] |

| IUPAC Name | (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | [7][10] |

| CAS Number | 10534-44-8 | [7][9][10] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water | [6] |

| Predicted pKa | 3.3 (Strongest Acidic) | [11] |

| Predicted Water Solubility | 702.0 mg/mL | [11] |

Chemical Structure

The structure of this compound is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[1][10] This structural feature is critical for its role in the shikimate pathway.

Functional Groups

The molecule possesses several key functional groups that dictate its chemical reactivity and biological function:

-

Carboxylic Acid (-COOH): This group is acidic and exists predominantly in its carboxylate form (-COO⁻) at physiological pH.

-

Ketone (C=O): Located at the C-3 position, this carbonyl group is a key feature distinguishing it from quinic acid.

-

Hydroxyl Groups (-OH): Multiple hydroxyl groups at positions C-1, C-4, and C-5 contribute to its high polarity and water solubility.[6][12]

Stereochemistry

This compound has three defined stereocenters, with the biologically active isomer being (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid .[7][8] The specific stereochemical configuration is crucial for recognition and catalysis by the enzymes of the shikimate pathway.

Caption: Chemical structure of this compound.

Role in the Shikimate Pathway

This compound is the first carbocyclic intermediate formed in the shikimate pathway.[1] Its synthesis and subsequent conversion are critical steps that channel metabolites toward the production of aromatic compounds.

-

Formation: It is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS) .[1][4] This complex reaction involves an intramolecular aldol condensation to form the six-membered ring.[13]

-

Conversion: 3-DHQ is then dehydrated by the enzyme 3-dehydroquinate dehydratase (DHQD) to produce 3-dehydroshikimic acid.[14][15] This elimination reaction introduces the first double bond into the carbocyclic ring.

Caption: Position of this compound in the shikimate pathway.

Experimental Protocols

Enzymatic Synthesis of this compound

The most common laboratory method for producing 3-DHQ is through enzymatic synthesis, which leverages the catalytic activity of 3-dehydroquinate synthase (DHQS).

Methodology:

-

Enzyme Preparation: Recombinant DHQS is typically overexpressed in E. coli and purified. A common purification scheme involves cell lysis, heat treatment to denature mesophilic host proteins (if a thermophilic enzyme is used), and anion-exchange chromatography.[4]

-

Reaction Mixture: The substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), is incubated with a catalytic amount of purified DHQS in a suitable buffer (e.g., Tris-HCl) at the optimal pH and temperature for the specific enzyme.[4][16] The reaction also requires a divalent metal cofactor, typically Co²⁺ or Zn²⁺.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the depletion of the DAHP substrate using techniques like HPLC or by coupled enzyme assays.

-

Purification: Once the reaction is complete, the enzyme is removed (e.g., by heat denaturation and centrifugation or by affinity chromatography if the enzyme is tagged). The resulting solution containing 3-DHQ can be further purified from buffer salts and any remaining substrate using techniques like ion-exchange chromatography.

Analysis by Enzymatic Assay (3-Dehydroquinate Dehydratase Activity)

The activity of 3-dehydroquinate dehydratase (DHQD) is routinely measured by monitoring the formation of 3-dehydroshikimic acid, which has a distinct UV absorbance maximum. This serves as an effective method to quantify 3-DHQ as a substrate.

Methodology:

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the buffer and a known concentration of this compound.

-

Initiate the reaction by adding a small amount of the DHQD enzyme.

-

Immediately monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.[14] The product, 3-dehydroshikimic acid, has a molar extinction coefficient (ε) of 1.2 x 10⁴ M⁻¹cm⁻¹.[14]

-

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. This rate can be used to determine enzyme kinetic parameters (Kₘ and kcat) or to quantify the initial concentration of the 3-DHQ substrate.

Caption: Workflow for the enzymatic assay of 3-dehydroquinate dehydratase.

Conclusion

This compound is a cornerstone intermediate in the vital shikimate pathway. Its unique chemical structure, featuring a ketone and multiple chiral centers, is central to its biological function. A thorough understanding of its properties, synthesis, and reactions is indispensable for researchers in biochemistry, microbiology, and drug development who aim to explore the shikimate pathway for therapeutic and biotechnological applications.[7] The detailed protocols and structured data presented in this guide offer a solid foundation for such scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 4. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 3-Dehydroquinate synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Buy this compound | 10534-44-8 [smolecule.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound - CAS - 10534-44-8 | Axios Research [axios-research.com]

- 10. This compound | C7H10O6 | CID 439351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Khan Academy [khanacademy.org]

- 13. alchetron.com [alchetron.com]

- 14. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound = 97.0 TLC 494211-79-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Regulation of 3-Dehydroquinic Acid Production in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dehydroquinic acid (DHQ) is a crucial intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other important aromatic compounds in bacteria, fungi, and plants. Due to the absence of this pathway in mammals, enzymes involved in the shikimate pathway are attractive targets for the development of novel antimicrobial agents and herbicides. In Escherichia coli, the production of DHQ is tightly regulated at both the genetic and enzymatic levels to ensure a balanced flux towards the synthesis of aromatic compounds. This guide provides a comprehensive overview of the regulatory mechanisms governing DHQ production in E. coli, details metabolic engineering strategies for its overproduction, and presents relevant experimental protocols.

The Shikimate Pathway: Biosynthesis of this compound

The synthesis of DHQ in E. coli involves the first two steps of the shikimate pathway. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively.

Key Enzymes and Genes

The biosynthesis of DHQ is catalyzed by two key enzymes encoded by the aro gene family:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: This enzyme catalyzes the first committed step of the shikimate pathway, the condensation of PEP and E4P to form DAHP. E. coli possesses three isoenzymes of DAHP synthase, each encoded by a different gene:

-

AroG (aroG): Phenylalanine-sensitive isoenzyme.

-

AroF (aroF): Tyrosine-sensitive isoenzyme.

-

AroH (aroH): Tryptophan-sensitive isoenzyme.

-

-

3-dehydroquinate (DHQ) synthase (aroB): This enzyme catalyzes the second step, the cyclization of DAHP to form DHQ.[1] This reaction requires NAD+ as a cofactor.[1]

-

3-dehydroquinate (DHQ) dehydratase (aroD): This enzyme catalyzes the subsequent conversion of DHQ to 3-dehydroshikimate (DHS).[2][3] To accumulate DHQ, this enzymatic step is often targeted for disruption in metabolic engineering strategies.

Regulation of this compound Production

The production of DHQ is meticulously controlled through a multi-layered regulatory network that includes feedback inhibition of enzyme activity and transcriptional control of gene expression.

Allosteric Regulation: Feedback Inhibition of DAHP Synthase

The primary point of regulation in the shikimate pathway is the allosteric feedback inhibition of the three DAHP synthase isoenzymes by the aromatic amino acids.[4] This mechanism allows the cell to efficiently control the carbon flux into the pathway based on the availability of the final products.

-

AroG is primarily inhibited by phenylalanine .

-

AroF is primarily inhibited by tyrosine .[4] The inhibition by tyrosine is noncompetitive with respect to PEP and competitive with respect to E4P at tyrosine concentrations above 10 μM.[4]

-

AroH is primarily inhibited by tryptophan .

This differential regulation of the isoenzymes provides a nuanced control of the pathway in response to the specific needs for each aromatic amino acid.

Transcriptional Regulation: The TyrR Regulon

The expression of the genes encoding the DAHP synthase isoenzymes (aroG and aroF), as well as other genes in the aromatic amino acid biosynthetic pathways, is controlled by the TyrR repressor protein . The tyrR gene itself is also part of this regulon. The TyrR protein can act as a repressor or an activator, depending on the specific operator sites and the presence of its co-effectors: tyrosine, phenylalanine, or tryptophan.

The TyrR protein binds to specific DNA sequences known as "TyrR boxes" located in the promoter regions of the regulated genes. The binding of TyrR to these boxes can either block or enhance the binding of RNA polymerase, thereby repressing or activating gene transcription. The affinity of TyrR for its target operators is modulated by the intracellular concentrations of the aromatic amino acids.

dot

Caption: Transcriptional regulation of shikimate pathway genes by the TyrR repressor.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in DHQ synthesis in E. coli.

| Enzyme (Gene) | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Inhibitor(s) | K_i_ (µM) | Reference(s) |

| DAHP Synthase (AroG) | PEP, E4P | - | - | Phenylalanine | - | |

| DAHP Synthase (AroF) | PEP, E4P | - | - | Tyrosine | - | [4] |

| DAHP Synthase (AroH) | PEP, E4P | - | - | Tryptophan | - | |

| DHQ Synthase (aroB) | DAHP | 3.7 | 3.0 | - | - | [5] |

| DHQ Dehydratase (aroD) | 3-Dehydroquinate | 17-18 | 142 | Sodium borohydride | - | [2] |

Note: Detailed kinetic parameters for all DAHP synthase isoenzymes are extensive and vary with experimental conditions. The table indicates the primary feedback inhibitor for each.

Production of Shikimate Pathway Intermediates in Engineered E. coli

While direct high-titer production of DHQ is not commonly reported, the production of its downstream derivatives, 3-dehydroshikimate (DHS) and shikimate, provides valuable insights into the flux through the initial part of the pathway. Accumulation of these products is often achieved by overexpressing key enzymes and using feedback-resistant DAHP synthase mutants.

| Strain | Relevant Genotype | Product | Titer (g/L) | Reference(s) |

| E. coli AB2834 derivative | ΔldhA, ΔackA-pta, ΔadhE, over-expression of aroF^FBR^ and tktA | DHS | 25.48 | [6] |

| E. coli Inha 103 derivative | ΔtyrR, ΔptsG, ΔpykA, ΔaroL, ΔaroK, over-expression of aroG, aroF, aroB, aroD, ppsA, galP, aroE | Shikimate | 101 | [5] |

| Engineered E. coli | Non-PTS, attenuated shikimate degradation, feedback-resistant DAHP synthase, repressed shikimate kinase | Shikimate | 60.31 | [7] |

DHS: 3-dehydroshikimate

Metabolic Engineering Strategies for Enhanced DHQ Production

To achieve high-level production of DHQ, several metabolic engineering strategies can be employed, focusing on increasing the precursor supply, enhancing the flux through the initial steps of the shikimate pathway, and preventing the conversion of DHQ to downstream products.

dot

References

- 1. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 2. The various strategies within the TyrR regulon of Escherichia coli to modulate gene expression : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biophysical and kinetic analysis of wild-type and site-directed mutants of the isolated and native dehydroquinate synthase domain of the AROM protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

3-Dehydroquinic Acid: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a vast range of organisms. This pathway is present in bacteria, archaea, fungi, algae, some protozoans, and plants, but is notably absent in mammals. This makes the enzymes of the shikimate pathway, and by extension the production and consumption of this compound, attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis, and visualizations of the key biological and experimental workflows.

Natural Sources and Occurrence of this compound

This compound is not a compound that typically accumulates to high concentrations in organisms. As a metabolic intermediate, it is part of a continuous flux through the shikimate pathway. Its intracellular concentration is a dynamic balance between its synthesis by 3-dehydroquinate synthase and its conversion to 3-dehydroshikimate by 3-dehydroquinate dehydratase.

While precise quantitative data on the absolute intracellular concentration of this compound under standard physiological conditions is not extensively reported in the scientific literature, its presence is confirmed in a wide variety of organisms that possess the shikimate pathway. The following table summarizes the natural sources where this compound is an integral part of the metabolome.

| Organism Type | Examples | Role of this compound |

| Bacteria | Escherichia coli, Mycobacterium tuberculosis, Helicobacter pylori | A key intermediate in the biosynthesis of aromatic amino acids, essential for protein synthesis and as precursors for other metabolites. |

| Archaea | Pyrococcus furiosus | An intermediate in the archaeal variant of the shikimate pathway leading to aromatic amino acid biosynthesis. |

| Fungi | Saccharomyces cerevisiae, Aspergillus nidulans, Neurospora crassa | Part of the shikimate pathway for aromatic amino acid synthesis. In some fungi, the enzymes of the pathway are organized into a multifunctional AROM complex. |

| Plants | Arabidopsis thaliana, Camellia sinensis (tea plant), various crops | A central intermediate in the plastid-localized shikimate pathway, leading to the synthesis of aromatic amino acids, lignin, flavonoids, and other secondary metabolites. |

| Algae & Protozoans | Various species | An intermediate in the biosynthesis of essential aromatic amino acids. |

Biosynthesis of this compound: The Shikimate Pathway

This compound is the first carbocyclic compound synthesized in the shikimate pathway. Its formation is a key step that commits carbon flux towards the synthesis of aromatic compounds.

Experimental Protocols

The analysis of this compound from biological samples requires robust protocols for extraction, separation, and detection due to its polar nature and relatively low intracellular concentrations. The following sections provide detailed methodologies for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction and Quantification of this compound from Plant Tissue using LC-MS

This protocol is adapted for the analysis of polar metabolites, including organic acids, from plant tissues such as Arabidopsis thaliana leaves.

1. Sample Collection and Preparation: a. Harvest fresh plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen tissue to complete dryness. c. Homogenize the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Metabolite Extraction: a. To 50 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol, 20% water, v/v). b. Vortex the mixture vigorously for 1 minute. c. Incubate at 4°C for 1 hour with occasional vortexing. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new microcentrifuge tube. f. For absolute quantification, a known amount of an appropriate internal standard (e.g., a stable isotope-labeled organic acid) should be added to the extraction solvent.

3. Sample Clarification and Analysis: a. Filter the extract through a 0.22 µm syringe filter into an LC-MS vial. b. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). c. LC Conditions:

- Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from high aqueous to high organic mobile phase to retain and elute polar compounds.

- Flow Rate: 0.2-0.5 mL/min.

- Column Temperature: 25-40°C. d. MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal for organic acids.

- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For high-resolution MS, extracted ion chromatograms can be used.

- Mass Transitions for DHQ (for MRM): Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized using a pure standard of this compound.

4. Data Analysis: a. Integrate the peak area of the analyte and the internal standard. b. Generate a standard curve using a serial dilution of a pure this compound standard. c. Calculate the concentration of this compound in the original sample based on the standard curve and the initial sample weight.

Protocol 2: Analysis of this compound in Microbial Cultures using GC-MS

This protocol is suitable for the analysis of organic acids from microbial cultures such as E. coli or S. cerevisiae. GC-MS analysis requires derivatization to increase the volatility of the polar analytes.

1. Sample Quenching and Extraction: a. Rapidly quench the metabolism of a known volume of microbial culture by mixing with a cold quenching solution (e.g., 60% methanol at -40°C). b. Centrifuge the quenched cells at low temperature to pellet them. c. Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol) and performing several freeze-thaw cycles. d. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

2. Derivatization: a. Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator. b. Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes. This step protects carbonyl groups. c. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Injector Temperature: 250-280°C.

- Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to separate the derivatized metabolites.

- Carrier Gas: Helium. c. MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600.

- Identification: Compare the resulting mass spectrum and retention time to a derivatized pure standard of this compound and to mass spectral libraries.

4. Data Analysis: a. Integrate the peak area of the characteristic ions of the derivatized this compound. b. Quantify using an internal standard (e.g., a non-naturally occurring organic acid) and a standard curve prepared with derivatized this compound standards.

Conclusion

This compound, as the first carbocyclic intermediate of the essential shikimate pathway, represents a key metabolite in a wide range of organisms. While its transient nature makes absolute quantification challenging and not widely reported, its ubiquitous presence in bacteria, archaea, fungi, and plants is well-established. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, enabling further investigation into the regulation of the shikimate pathway and the development of targeted inhibitors for applications in medicine and agriculture. The provided diagrams offer a clear visualization of both the biological context and the analytical workflows pertinent to the study of this important molecule.

The Pivotal Role of 3-Dehydroquinic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroquinic acid (DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2] This pathway is absent in mammals, making it an attractive and extensively studied target for the development of novel antimicrobial agents.[1] Beyond its role in primary metabolism, the shikimate pathway, and by extension DHQ, serves as a gateway to a diverse array of secondary metabolites with significant biological activities. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, with a focus on its enzymatic conversion, its role as a precursor to essential biomolecules, and its potential as a target for therapeutic intervention.

Core Function in the Shikimate Pathway

This compound is the second intermediate in the shikimate pathway, formed from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase.[2] The subsequent and pivotal step is the dehydration of DHQ to 3-dehydroshikimate (DHS), catalyzed by the enzyme 3-dehydroquinate dehydratase (DHQD).[3] This reaction is a key control point in the pathway and the focus of many antimicrobial development efforts.

The shikimate pathway ultimately leads to the production of chorismate, a central branch-point metabolite that serves as the precursor for the aromatic amino acids, folate, ubiquinone, and a multitude of secondary metabolites.[4][5]

Data Presentation: Enzyme Kinetics of 3-Dehydroquinate Dehydratase (DHQD)

The catalytic efficiency of DHQD varies significantly across different microbial species. Understanding these kinetic parameters is crucial for the design of species-specific inhibitors. Below is a summary of the kinetic constants for DHQD from a selection of microorganisms.[6]

| Microorganism | Enzyme Type | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | Type I | 19.6 ± 2.1 | 14.3 ± 0.5 | 20.4 ± 0.7 | [6] |

| Corynebacterium glutamicum | Type II | 114.9 ± 9.8 | 138.9 ± 4.2 | 198.4 ± 6.0 | [6] |

| Mycobacterium tuberculosis | Type II | 45.5 ± 3.9 | 2.3 ± 0.1 | 3.3 ± 0.1 | [6] |

| Staphylococcus aureus | Type I | 12.5 ± 1.3 | 25.0 ± 0.9 | 35.7 ± 1.3 | [6] |

| Pseudomonas aeruginosa | Type II | 83.3 ± 7.1 | 47.6 ± 1.7 | 68.0 ± 2.4 | [6] |

| Bacillus subtilis | Type I | 25.0 ± 2.7 | 16.7 ± 0.6 | 23.8 ± 0.9 | [6] |

| Salmonella enterica | Type I | 16.7 ± 1.8 | 20.0 ± 0.7 | 28.6 ± 1.0 | [6] |

| Vibrio cholerae | Type II | 90.9 ± 8.2 | 66.7 ± 2.4 | 95.3 ± 3.4 | [6] |

| Helicobacter pylori | Type II | 62.5 ± 5.6 | 33.3 ± 1.2 | 47.6 ± 1.7 | [6] |

| Streptomyces coelicolor | Type II | 76.9 ± 6.9 | 41.7 ± 1.5 | 59.5 ± 2.1 | [6] |

Experimental Protocols

Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity

This protocol is adapted from the method described for the characterization of DHQD from Corynebacterium glutamicum.[7]

Principle: The activity of DHQD is determined by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (DHS) from this compound (DHQ). The molar extinction coefficient for DHS at 234 nm is 1.2 x 104 M-1cm-1.

Materials:

-

Purified DHQD enzyme

-

This compound potassium salt (substrate)

-

50 mM Tris-HCl buffer, pH 8.0

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl, pH 8.0, and a range of substrate concentrations (e.g., 50 to 2000 µM).

-

Incubate the reaction mixture at room temperature for 1 minute to equilibrate.

-

Initiate the reaction by adding a known concentration of the purified DHQD enzyme (e.g., 20 nM).

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes), ensuring the initial velocity is linear.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl).

-

Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound in Microbial Cultures by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular DHQ. Specific parameters will need to be optimized for the particular microbial species and instrumentation.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like DHQ in complex biological matrices.

Materials:

-

Bacterial cell culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v, with 0.1% formic acid, -20°C)

-

Internal standard (e.g., 13C-labeled DHQ)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column

Procedure:

-

Quenching: Rapidly harvest a known quantity of bacterial cells from the culture and immediately quench their metabolism by adding a cold quenching solution. This is a critical step to prevent changes in metabolite levels.

-

Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the cell pellet in the cold extraction solvent containing the internal standard. Lyse the cells using methods such as bead beating or sonication.

-

Protein Precipitation: Centrifuge the cell lysate at high speed to pellet cell debris and precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions:

-

Separate the metabolites on a C18 column using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

-

Detect DHQ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for DHQ will need to be determined empirically.

-

-

Quantification: Create a standard curve using known concentrations of DHQ. Quantify the amount of DHQ in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualization

The Shikimate Pathway

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Methodological & Application